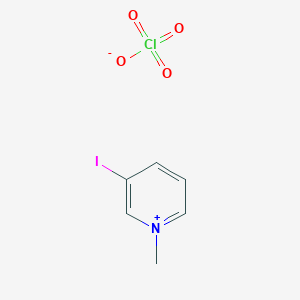

3-Iodo-1-methylpyridin-1-ium perchlorate

Description

Properties

IUPAC Name |

3-iodo-1-methylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN.ClHO4/c1-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBUPIRFMREKKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)I.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1 Methylpyridin 1 Ium Perchlorate

Alkylation Strategies for N-Methyl-3-iodopyridinium Cations

The crucial first step in the synthesis is the quaternization of the nitrogen atom in the 3-iodopyridine (B74083) ring to form the N-methyl-3-iodopyridinium cation. This is typically achieved through an SN2 reaction between the nucleophilic pyridine (B92270) nitrogen and an electrophilic methylating agent.

The methylation of 3-iodopyridine is effectively carried out using powerful methylating agents such as methyl trifluoromethanesulfonate (B1224126) (methyl triflate, MeOTf) or dimethyl sulfate (B86663). Methyl triflate is a particularly potent electrophile due to the excellent leaving group ability of the triflate anion. The reaction involves the direct attack of the lone pair of electrons on the pyridine nitrogen onto the methyl group of the methylating agent.

The general reaction is as follows: 3-Iodopyridine + CH₃OTf → 3-Iodo-1-methylpyridin-1-ium triflate

This reaction is often performed in an inert solvent, such as dioxane, at room temperature. The choice of solvent, temperature, and reaction time can significantly influence the conversion rate and yield. For instance, studies on the methylation of substituted pyridines have shown that reaction conditions need to be carefully optimized. In some cases, increasing the temperature can have a negative impact on the conversion, while lowering the reactant concentration can lead to improved yields. The resulting product is an N-methylpyridinium salt with the counter-anion from the methylating agent (e.g., triflate or methyl sulfate).

Table 1: Example of Reaction Condition Optimization for Pyridine Methylation Based on analogous methylation studies.

| Entry | Methylating Agent | Solvent | Concentration (mol/L) | Time (h) | Temperature (°C) | Conversion (%) |

| 1 | MeOTf | Dioxane | 0.2 | 18 | Room Temp. | 22 |

| 2 | MeOTf | Dioxane | 0.2 | 18 | 50 | <22 |

| 3 | MeOTf | Dioxane | 0.02 | 4 | Room Temp. | 70 |

| 4 | MeOTf | Dioxane | 0.02 | 1 | 0 | ~80 (with side product) |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient alternative by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. For pyridinium (B92312) salts, this can involve generating the pyridinium ring and introducing the desired N-substituent in the same reaction vessel. While a specific one-pot synthesis for 3-Iodo-1-methylpyridin-1-ium perchlorate (B79767) is not prominently documented, analogous procedures provide a strategic blueprint.

For example, some one-pot methods for other substituted pyridinium salts utilize a Chichibabin-type pyridine synthesis where aldehydes and amines condense to form the pyridinium scaffold. google.com Another relevant one-pot strategy involves the direct synthesis of a pyridinium perchlorate salt from its constituent precursors. A documented example is the one-stage synthesis of 4-thioureidoiminomethyl-pyridinium perchlorate from 4-pyridinaldehyde, thiosemicarbazide, and perchloric acid in a water-ethanol solution. chemrxiv.org This approach combines the formation of the pyridinium cation and the introduction of the perchlorate anion in a single, efficient step.

Anion Exchange Procedures to Afford Perchlorate Salts

Once the N-methyl-3-iodopyridinium cation has been formed (for instance, as a triflate, iodide, or methyl sulfate salt), the next step is to replace the existing anion with a perchlorate (ClO₄⁻) anion. This process is known as anion exchange or metathesis.

One common method involves the use of a silver salt. If the starting material is 3-iodo-1-methylpyridin-1-ium iodide, it can be treated with silver perchlorate (AgClO₄). This reaction exploits the low solubility of silver iodide (AgI), which precipitates from the solution, driving the reaction to completion and leaving the desired 3-iodo-1-methylpyridin-1-ium perchlorate in the solution. sciencemadness.org

3-Iodo-1-methylpyridin-1-ium Iodide + AgClO₄ → 3-Iodo-1-methylpyridin-1-ium Perchlorate + AgI(s)↓

Another versatile technique is using an anion exchange resin. mdpi.comresearchgate.net In this procedure, a column is packed with a strongly basic ion exchange resin that has been pre-loaded with perchlorate anions. A solution of the N-methyl-3-iodopyridinium salt (e.g., triflate or halide) is passed through the column. The resin captures the original anions and releases the perchlorate anions into the solution, which then associate with the pyridinium cation.

Synthesis of Analogous N-Alkyl-3-Halopyridinium Salts for Comparative Studies

The synthesis of analogous N-alkyl-3-halopyridinium salts is valuable for comparative structural and reactivity studies. The procedures are generally similar to the synthesis of the iodo-derivative, primarily involving the Menschutkin reaction—the alkylation of a tertiary amine (the halopyridine) with an alkyl halide.

For example, N-ethyl-3-chloropyridinium iodide and N-ethyl-3-bromopyridinium iodide have been synthesized by reacting 3-chloropyridine (B48278) or 3-bromopyridine, respectively, with an excess of ethyl iodide. researchgate.net The reaction is typically performed in a solvent like acetone (B3395972) or dichloromethane (B109758) and heated to facilitate the quaternization. researchgate.net The resulting N-alkyl-3-halopyridinium halide salts can then be isolated upon cooling and evaporation of the solvent.

Table 2: Synthesis of Analogous N-Alkyl-3-Halopyridinium Salts

| Precursor | Alkylating Agent | Solvent | Resulting Cation |

| 3-Chloropyridine | Ethyl Iodide | Acetone | N-Ethyl-3-chloropyridinium |

| 3-Bromopyridine | Ethyl Iodide | Dichloromethane | N-Ethyl-3-bromopyridinium |

| Pyridine | 1-Bromoalkane (C₈-C₂₀) | Ethanol | N-Alkyl-pyridinium |

| 3-Aminopyridine | 1-(Hydroxymethyl)benzotriazole | N/A | 3-(Benzotriazol-1-ylmethylamino)pyridinium |

Purification and Isolation Techniques

The final and critical stage of the synthesis is the purification and isolation of the target compound, 3-Iodo-1-methylpyridin-1-ium perchlorate. As an organic salt, it is typically a crystalline solid at room temperature.

Recrystallization is the most common method for purifying pyridinium salts. This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. A suitable solvent or solvent system is one in which the salt is sparingly soluble at room temperature but highly soluble when heated. Common solvents used for recrystallizing pyridinium salts include ethanol, methanol, acetic acid, or mixtures such as methanol/ether. mdpi.comresearchgate.netnih.gov The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, purer crystals of the product form, leaving impurities behind in the solution.

Washing is another important technique. The isolated crystals, after filtration, are often washed with a cold, non-polar solvent in which the desired salt has very low solubility, such as diethyl ether or pentane. This helps to remove any residual starting materials or soluble impurities from the surface of the crystals.

The purity of the final product can be assessed using various analytical methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.

Table 3: Common Purification Techniques for Pyridinium Salts

| Technique | Description | Common Solvents/Reagents |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool to form pure crystals. | Acetic acid, Ethanol, Methanol, Water, Acetone, Methanol/Ether. mdpi.comresearchgate.netnih.gov |

| Washing | Rinsing the filtered solid product to remove soluble impurities. | Diethyl ether, Pentane, Ethyl acetate. |

| Chromatography | Monitoring reaction progress and assessing final purity. | TLC (e.g., Kieselgel with chloroform/methanol mobile phase). |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 1 Methylpyridin 1 Ium Perchlorate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to determine the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of 3-Iodo-1-methylpyridin-1-ium perchlorate (B79767), the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinium (B92312) ring and the methyl group.

The electron-withdrawing effect of the positively charged nitrogen atom and the iodine substituent would significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm values) compared to pyridine (B92270) itself. The protons closer to the iodine and nitrogen atoms would experience the most significant deshielding. The methyl group protons, being attached to the nitrogen, would also be deshielded and appear as a singlet.

A hypothetical ¹H NMR data table for 3-Iodo-1-methylpyridin-1-ium perchlorate is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), signal multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | d | 6.0 - 7.0 |

| H-4 | 8.5 - 8.7 | t | 7.0 - 8.0 |

| H-5 | 8.1 - 8.3 | t | 7.0 - 8.0 |

| H-6 | 9.0 - 9.2 | d | 6.0 - 7.0 |

| N-CH₃ | 4.3 - 4.5 | s | - |

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For 3-Iodo-1-methylpyridin-1-ium perchlorate, distinct signals would be observed for each of the six carbon atoms.

The carbon atoms in the pyridinium ring would be significantly deshielded due to the aromaticity and the positive charge on the nitrogen atom. The carbon atom bonded to the iodine (C-3) would exhibit a characteristic chemical shift influenced by the heavy atom effect of iodine. The methyl carbon would appear at a much higher field (lower ppm value) compared to the aromatic carbons.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 95 - 105 |

| C-4 | 140 - 145 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

| N-CH₃ | 45 - 50 |

Advanced NMR Techniques for Structural Assignment

COSY: This experiment would reveal the coupling relationships between adjacent protons in the pyridinium ring, helping to trace the connectivity of the H-4, H-5, and H-6 protons.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for the C-H pairs in the molecule.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C-3) by observing its correlation with nearby protons, and for confirming the position of the methyl group by its correlation to the ring carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-Iodo-1-methylpyridin-1-ium perchlorate would display characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the C-I bond, the N-CH₃ group, and the perchlorate anion.

Key expected vibrational modes are outlined in the following table:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching |

| 1640 - 1580 | C=C and C=N stretching in the pyridinium ring |

| 1500 - 1400 | Pyridinium ring vibrations |

| 1450 - 1400 | CH₃ bending |

| 1100 - 1000 | Strong, broad band from Cl-O stretching of the perchlorate anion (ClO₄⁻) |

| 600 - 500 | C-I stretching |

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds. The Raman spectrum would also show characteristic peaks for the pyridinium ring vibrations and the C-I bond. The symmetric stretching vibration of the perchlorate anion is typically very strong and sharp in the Raman spectrum.

A table of expected Raman active modes is presented below:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching |

| 1640 - 1580 | C=C and C=N stretching in the pyridinium ring |

| ~1000 | Pyridinium ring breathing mode |

| ~940 | Symmetric Cl-O stretching of the perchlorate anion (ClO₄⁻) |

| 600 - 500 | C-I stretching |

By combining the detailed information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of 3-Iodo-1-methylpyridin-1-ium perchlorate can be achieved. The data from ¹H and ¹³C NMR, along with 2D NMR experiments, would confirm the connectivity of the atoms, while FTIR and Raman spectroscopy would identify the key functional groups and provide further structural confirmation.

Mass Spectrometry Techniques

Detailed mass spectrometry analysis of 3-Iodo-1-methylpyridin-1-ium perchlorate, including its fragmentation patterns and molecular ion peak specifics, has not been extensively reported. Generally, for similar organic-inorganic salts, techniques such as electrospray ionization-mass spectrometry (ESI-MS) would be employed to characterize the cation, 3-iodo-1-methylpyridin-1-ium. The analysis would typically reveal the mass-to-charge ratio (m/z) of the intact cation and its isotopic distribution. Further fragmentation analysis (MS/MS) could provide insights into the compound's structure by breaking down the parent ion into smaller, identifiable fragments. However, specific experimental data and fragmentation pathways for this particular compound are not documented in the available resources.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy

There is a notable absence of published UV-Vis spectroscopic data for 3-Iodo-1-methylpyridin-1-ium perchlorate. Such analysis would be crucial in understanding the electronic transitions within the molecule and determining its absorption maxima (λmax). For pyridinium compounds, UV-Vis spectra typically exhibit absorption bands corresponding to π-π* and n-π* transitions within the aromatic ring. The presence of the iodine substituent and the methyl group would be expected to influence the position and intensity of these absorption bands. Without experimental data, a precise description of its UV-Vis profile remains speculative.

A summary of the unavailable data is presented in the table below:

| Spectroscopic Technique | Parameter | Data for 3-Iodo-1-methylpyridin-1-ium perchlorate |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Not Reported |

| Key Fragmentation Ions (m/z) | Not Reported | |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Not Reported |

| Molar Absorptivity (ε) | Not Reported |

Fluorescence Spectroscopy

Information regarding the fluorescence properties of 3-Iodo-1-methylpyridin-1-ium perchlorate is also not available in the surveyed literature. Fluorescence spectroscopy would involve measuring the emission spectrum of the compound after excitation at a specific wavelength. This would provide data on its potential as a fluorophore, including its emission maxima and quantum yield. The fluorescence characteristics of pyridinium salts can vary significantly based on their substituents and environment. The presence of a heavy atom like iodine could potentially quench fluorescence through intersystem crossing. However, without experimental investigation, the emissive properties of this compound are unknown.

The table below summarizes the unavailable fluorescence data:

| Spectroscopic Technique | Parameter | Data for 3-Iodo-1-methylpyridin-1-ium perchlorate |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | Not Reported |

| Emission Wavelength (λem) | Not Reported | |

| Quantum Yield (ΦF) | Not Reported |

Crystallographic Investigations and Solid State Architecture of 3 Iodo 1 Methylpyridin 1 Ium Perchlorate

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

The molecular structure of the 3-iodo-1-methylpyridin-1-ium cation is characterized by a planar pyridinium (B92312) ring. The introduction of a methyl group at the nitrogen atom and an iodine atom at the 3-position induces specific geometric and electronic changes within the ring. In analogous N-alkyl-3-halogenopyridinium structures, the pyridinium ring generally maintains its planarity. researchgate.net The bond lengths and angles within the ring are influenced by the electronic effects of the substituents. The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the pyridinium ring, which in turn affects the C-I bond. acs.org

The perchlorate (B79767) anion (ClO₄⁻) typically adopts a tetrahedral geometry. The conformation of the cation and anion relative to each other is determined by the interplay of various intermolecular forces within the crystal lattice, including electrostatic interactions and halogen bonds.

Interactive Table: Crystallographic Data for an Analogous N-methyl-3-iodopyridinium Salt

| Parameter | Value |

| Empirical Formula | C₆H₇IN⁺ · I⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 11.023(2) |

| c (Å) | 14.987(3) |

| β (°) | 109.23(3) |

| Volume (ų) | 1614.5(6) |

| Z | 4 |

Note: Data presented is for the analogous compound N-methyl-3-iodopyridinium iodide to illustrate typical crystallographic parameters.

Analysis of Crystal Packing and Supramolecular Synthons

The crystal packing of 3-iodo-1-methylpyridin-1-ium perchlorate is expected to be governed by a combination of electrostatic forces between the cation and anion, as well as weaker non-covalent interactions such as halogen bonding and potentially C-H···O hydrogen bonds. The arrangement of ions in the solid state aims to maximize packing efficiency and satisfy all significant intermolecular interactions.

Halogen Bonding Interactions in the Solid State

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In 3-iodo-1-methylpyridin-1-ium perchlorate, the iodine atom acts as the halogen bond donor, and the oxygen atoms of the perchlorate anion serve as the halogen bond acceptors.

C-I∙∙∙X (X = Perchlorate Oxygen, Other Halogens) Interactions

The primary halogen bonding interaction in the solid state of 3-iodo-1-methylpyridin-1-ium perchlorate is the C-I···O interaction. The iodine atom, covalently bonded to the electron-withdrawing pyridinium ring, possesses a region of positive electrostatic potential on its outer surface, opposite to the C-I covalent bond. This σ-hole can interact favorably with the electron-rich oxygen atoms of the perchlorate anion.

Studies on analogous N-alkyl-3-iodopyridinium iodide salts have demonstrated the prevalence of strong C-I···I⁻ halogen bonds. mdpi.comresearchgate.net These interactions are characterized by distances shorter than the sum of the van der Waals radii of the interacting atoms and a nearly linear C-I···I⁻ angle, indicative of a strong and directional interaction. By analogy, the C-I···O interactions in the perchlorate salt are expected to play a crucial role in its solid-state structure.

Charge-Assisted Halogen Bonds

The presence of a formal positive charge on the pyridinium cation and a negative charge on the perchlorate anion leads to the formation of charge-assisted halogen bonds. This electrostatic enhancement significantly strengthens the halogen bond compared to interactions between neutral molecules. The coulombic attraction between the cation and anion brings the halogen bond donor and acceptor into close proximity, facilitating a stronger and more directional interaction.

Influence of Pyridinium Cation on Halogen Bond Directionality and Strength

The pyridinium cation has a profound influence on the strength and directionality of the halogen bond. The key factors are:

Electron-Withdrawing Effect : The positively charged nitrogen atom makes the pyridinium ring strongly electron-withdrawing. This effect is transmitted to the iodine substituent, increasing the size and positive potential of its σ-hole. This enhancement makes the iodine atom a more potent halogen bond donor. acs.org

N-Methylation : N-methylation of the pyridine (B92270) ring leads to a considerable increase in the positive electrostatic potential of the halogen σ-hole, making the cation a better halogen bond donor. acs.org Studies comparing N-methylated and N-ethylated 3-halogenopyridinium salts show that N-alkylation significantly enhances the halogen bonding capability. mdpi.com

Steric Effects : The methyl group on the nitrogen atom can also have steric implications for the crystal packing, influencing the accessibility of the halogen bond acceptor to the iodine's σ-hole.

Interactive Table: Comparison of Halogen Bond Parameters in Analogous Compounds

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | d(X···A) (Å) | ∠(C-X···A) (°) |

| N-methyl-3-iodopyridinium | Iodide | C-I···I⁻ | 3.473(3) | 178.25(7) |

| N-ethyl-3-iodopyridinium | Iodide | C-I···I⁻ | 3.473(3) | 178.25(7) |

| N-methyl-3-bromopyridinium | Iodide | C-Br···I⁻ | 3.611(7) | 169.2(2) |

Note: Data from related N-alkyl-3-halogenopyridinium iodide salts illustrate the typical geometric parameters of strong, charge-assisted halogen bonds. mdpi.com

Competition and Synergy with Hydrogen Bonding

A detailed analysis of the competition and synergy between halogen bonding (involving the iodine atom) and hydrogen bonding in the crystal structure of 3-Iodo-1-methylpyridin-1-ium perchlorate cannot be conducted without specific crystallographic data. In substituted pyridinium salts, the pyridinium ring protons and the methyl group protons can act as hydrogen bond donors, while the perchlorate anion is a potential hydrogen bond acceptor.

Polymorphism Studies

There is no publicly available information regarding polymorphism studies on 3-Iodo-1-methylpyridin-1-ium perchlorate. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs of a compound can exhibit distinct physical properties.

The study of polymorphism for 3-Iodo-1-methylpyridin-1-ium perchlorate would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy. Such studies would be essential to understand the stability relationships between different potential crystalline forms and to control the solid-state properties of the material. In the absence of such studies, no data on different polymorphic forms, their crystallographic data, or their relative stabilities can be presented.

Theoretical and Computational Chemistry Studies on 3 Iodo 1 Methylpyridin 1 Ium Perchlorate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net For N-alkyl-3-halogenopyridinium salts, DFT calculations have been successfully employed to understand their geometry, electronic properties, and potential for intermolecular interactions. acs.orgacs.org These studies typically involve geometry optimization of the cation, followed by analysis of the electronic structure and properties.

The electronic character of the 3-Iodo-1-methylpyridin-1-ium cation is central to its chemical behavior. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with its Molecular Electrostatic Potential (MEP), provides critical insights into its reactivity and interaction patterns.

HOMO-LUMO Analysis: The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. rsc.org For pyridinium (B92312) cations, the HOMO is typically localized on the π-system of the pyridine (B92270) ring and the iodine atom, while the LUMO is predominantly centered on the electron-deficient pyridinium ring. researchgate.net N-methylation of halogenopyridines is known to lower the energies of these frontier orbitals. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies for Analogous Pyridinium Cations

| Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridinium | -7.8 | -2.5 | 5.3 |

| N-methylpyridinium | -7.2 | -3.1 | 4.1 |

| 3-Iodopyridinium | -7.5 | -3.0 | 4.5 |

| 3-Iodo-1-methylpyridinium (estimated) | -7.0 | -3.5 | 3.5 |

Note: The values for 3-Iodo-1-methylpyridinium are estimated based on trends observed in related compounds.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net For the 1-methyl-3-iodopyridinium cation, the MEP reveals a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I covalent bond. researchgate.netresearchgate.net This positive σ-hole is a key feature that enables the iodine atom to act as a halogen bond donor. researchgate.netresearchgate.net N-methylation of 3-iodopyridine (B74083) significantly enhances the positive character of this σ-hole, making the cation a more potent halogen bond donor. mdpi.com The computed electrostatic potential surface of the 1-methyl-3-iodopyridinium cation shows a significant anisotropic charge distribution around the iodine atom. researchgate.net The maximum electrostatic potential associated with the iodine atom in the 1-methyl-3-iodopyridinium cation has been calculated to be 459.0 kJ/mol, which is higher than that of the bromine analogue (427.6 kJ/mol). researchgate.net The positive charge of the cation is primarily located on the pyridinium ring. researchgate.net

For the 3-Iodo-1-methylpyridin-1-ium cation, the primary conformational flexibility arises from the rotation of the methyl group attached to the nitrogen atom. Due to the relative symmetry of the pyridinium ring, the energy barrier to this rotation is expected to be low. DFT calculations can be used to map the potential energy surface of this rotation, which would likely show a relatively flat energy landscape with shallow minima. The presence of the perchlorate (B79767) anion and the crystalline environment in the solid state would influence the preferred conformation by establishing specific intermolecular interactions.

Quantum Chemical Calculations for Intermolecular Interactions

The 3-Iodo-1-methylpyridin-1-ium cation is capable of engaging in a variety of intermolecular interactions, with halogen bonding being a particularly significant contributor to its crystal packing and potential for forming supramolecular assemblies. acs.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the case of 3-Iodo-1-methylpyridin-1-ium perchlorate, the iodine atom of the cation can form a halogen bond with the oxygen atoms of the perchlorate anion or other Lewis basic sites. acs.org Quantum chemical calculations, often at the DFT or higher levels of theory, are used to quantify the strength of these interactions. acs.org The strength of the C-I···O halogen bond is influenced by the positive charge on the pyridinium ring, which enhances the σ-hole on the iodine atom. mdpi.com Studies on related N-alkyl-3-iodopyridinium salts have shown that these cations form highly linear and relatively strong halogen bonds. acs.org

Interactive Data Table: Calculated Halogen Bond Strengths in Analogous Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| 3-Iodopyridine | Pyridine | -4.5 |

| 3-Iodo-1-methylpyridinium cation | Chloride anion | -12.8 |

| 3-Iodo-1-methylpyridinium cation | Water | -6.2 |

| 3-Iodo-1-methylpyridinium cation | Perchlorate anion (estimated) | -8 to -10 |

Note: The interaction energy for the perchlorate anion is an estimate based on its charge and the known interactions of the cation.

The nature of halogen bonding is a combination of electrostatic, dispersion, and charge-transfer interactions. rsc.org Quantum chemical methods can be used to decompose the total interaction energy into these components. The electrostatic component arises from the interaction between the positive σ-hole on the iodine and the negative region of the halogen bond acceptor. rsc.org The charge-transfer component involves the donation of electron density from the acceptor's HOMO to the acceptor's LUMO, which is often the σ* antibonding orbital of the C-I bond. While present, the energetic contribution of charge transfer to halogen bonding is generally considered to be smaller than the electrostatic and dispersion components, typically accounting for about 10% of the interaction energy. rsc.org

Molecular Dynamics Simulations (if applicable to solution behavior or complex formation)

To date, no specific molecular dynamics (MD) simulation studies have been reported in the literature for 3-Iodo-1-methylpyridin-1-ium perchlorate. Such simulations would be valuable for understanding the behavior of this salt in solution, including ion pairing, solvation structure, and the dynamics of the cation and anion. MD simulations could also be employed to study the formation of complexes between the 3-Iodo-1-methylpyridin-1-ium cation and other molecules in solution, providing insights into its potential applications in areas such as anion recognition and transport. For pyridinium-based ionic liquids, MD simulations have been used to investigate their structure and dynamics. unimi.it

Reactivity and Reaction Mechanisms Involving 3 Iodo 1 Methylpyridin 1 Ium Perchlorate

Role in Organic Transformations

The positively charged pyridinium (B92312) core renders the ring system electron-deficient and susceptible to a variety of chemical reactions. The presence and position of the iodine atom further influence its reactivity profile.

Electrophilic Activation in Organic Synthesis

While the pyridinium moiety, being an electron-withdrawing group, can activate adjacent functional groups, there is limited direct evidence in the scientific literature detailing the specific role of 3-iodo-1-methylpyridin-1-ium perchlorate (B79767) as a Lewis acid catalyst. In principle, the cationic nature of the pyridinium ring could allow it to interact with and activate electron-rich species, but specific applications in this context are not well-documented for this particular compound. The perchlorate anion is known to be non-coordinating, which is a desirable feature in a catalyst's counter-ion as it is less likely to interfere with the catalytic cycle.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogens on the pyridinium ring act as leaving groups in these reactions. While much of the research has focused on the reactivity of 2- and 4-halopyridinium salts, the 3-halo derivatives are also substrates for nucleophilic attack.

The reactivity of halopyridinium salts is significantly enhanced compared to their uncharged halopyridine counterparts due to the positive charge on the nitrogen atom, which withdraws electron density from the ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. For N-methylpyridinium ions, the general order of leaving group ability in SNAr reactions does not always follow the "element effect" (F > Cl > Br > I) typically seen in other aromatic systems. Instead, the mechanism can be more complex, sometimes involving rate-determining deprotonation of the addition intermediate. For the reaction of 2-halo-N-methylpyridinium iodides with piperidine, the observed reactivity order is 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the carbon-iodine bond cleavage is not the sole rate-determining factor. acs.org

While specific kinetic data for 3-iodo-1-methylpyridin-1-ium perchlorate is scarce, it is expected to undergo nucleophilic substitution with strong nucleophiles, such as amines, alkoxides, and thiolates, at the C3 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the iodine atom, forming a tetrahedral intermediate, followed by the expulsion of the iodide ion to restore aromaticity. The presence of the permanent positive charge on the ring facilitates this process, making such reactions feasible. nih.gov

Photochemical Reaction Pathways of Pyridinium Iodides

The photochemistry of pyridinium salts is profoundly influenced by the counter-ion, particularly when it is iodide. N-alkylpyridinium iodides are well-known to form charge-transfer (CT) complexes, which exhibit distinct photochemical behaviors upon irradiation. Although the subject compound is a perchlorate salt, the following sections describe the fundamental photochemical pathways relevant to the N-methylpyridinium cation when iodide is the counter-ion, as this is the most extensively studied system.

Light Absorption and Excited State Properties

N-alkylpyridinium iodides exhibit strong absorption bands in the ultraviolet-visible region that are not present in the spectra of the individual pyridinium cation or the iodide ion. These new bands are assigned to charge-transfer transitions, where an electron is promoted from the iodide anion (donor) to the pyridinium cation (acceptor). rsc.org

The energy of this charge-transfer band is highly sensitive to the polarity of the solvent. A shift to higher energy (a blue shift) is observed as the solvent polarity increases. This phenomenon can be used to probe the microenvironment of the ion pair. In solution, an equilibrium exists between contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated ion pairs (SSIP), where one or more solvent molecules are situated between the cation and anion. These different species have distinct spectroscopic signatures. rsc.org

Table 1: Charge-Transfer (CT) Band Maxima for N-methylpyridinium Iodide in Various Solvents

| Solvent | Transition Energy (ETmax) (kcal/mol) | Wavelength (λmax) (nm) |

|---|---|---|

| Water | 91.4 | ~313 |

| Methanol | 78.4 | ~365 |

| Ethanol | 74.5 | ~384 |

| 2-Propanol | 70.3 | ~407 |

Data extrapolated and estimated from studies on N-alkylpyridinium iodides. The transition energy (ETmax) is a measure of solvent polarity derived from the position of the CT band. rsc.org

Upon absorption of light, the charge-transfer complex is promoted to an excited state, [N-methylpyridinium• I•]. This excited state is essentially a radical pair and is the precursor to subsequent photochemical reactions.

Mechanistic Investigations of Photoinduced Reactions (e.g., radical pathways)

The primary photochemical event upon irradiation of the charge-transfer band of an N-alkylpyridinium iodide is the formation of a pyridinyl radical and an iodine atom.

N-R-Py+I- + hν → [N-R-Py• I•] → N-R-Py• + I•

This process involves a single-electron transfer (SET) from the iodide to the pyridinium cation within the excited state. The formation of the neutral pyridinyl radical is a key step that initiates further reactions. Pyridinyl radicals are versatile intermediates in organic synthesis. They can be generated photochemically under mild conditions and can participate in various C-C bond-forming reactions. For instance, they can couple with other radical species, such as those derived from allylic C-H bonds, leading to the functionalization of the pyridine (B92270) ring.

The N-methylpyridinium cation itself, without the iodide counter-ion, has been studied in the gas phase. Upon UV irradiation (230-280 nm), it photodissociates primarily through the loss of methane (B114726) to form a 2-pyridinylium ion. nih.govresearchgate.net This pathway involves rearrangement on the ground state surface after internal conversion from the excited state and is distinct from the solution-phase radical formation driven by the charge-transfer process with iodide.

Quantum Yield Determinations

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event for each photon absorbed. The determination of quantum yields for the photoreduction of pyridinium iodides can be complex due to competing decay pathways of the excited state, such as fluorescence, phosphorescence, and non-radiative decay back to the ground state.

Specific quantum yield data for the photolysis of 3-iodo-1-methylpyridin-1-ium perchlorate or even the simpler N-methylpyridinium iodide are not extensively reported in the literature. However, studies on related systems and processes provide some context. For example, the photodissociation of methyl iodide in the gas phase to produce an excited iodine atom (I*) has a quantum yield of approximately 0.74 at 266 nm. researchgate.net While this is a different system, it highlights that C-I bond cleavage can be an efficient photochemical process.

Electrochemical Properties and Redox Behavior of 3-Iodo-1-methylpyridin-1-ium Perchlorate

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of electroactive species. For 3-Iodo-1-methylpyridin-1-ium perchlorate, a complete CV scan would reveal the reduction of the pyridinium cation and the oxidation of any present iodide ions.

The reduction of N-alkylpyridinium cations is a well-documented process. These cations are known to be relatively easy to reduce compared to other alkyl electrophiles. For instance, alkylpyridinium salts have been observed to have a half-wave potential around -1.4 V versus a ferrocene/ferrocenium (Fc/Fc+) reference couple. The specific potential for the 3-Iodo-1-methylpyridin-1-ium cation would be influenced by the electron-withdrawing nature of the iodine substituent on the pyridinium ring.

On the anodic side of the voltammogram, the oxidation of iodide ions, if present, would be observed. The oxidation of iodide is a two-step process. The first step is the oxidation of iodide to triiodide, followed by the oxidation of triiodide to iodine. These processes typically give rise to two distinct anodic peaks in the cyclic voltammogram. The perchlorate anion, in contrast, is known to be electrochemically inert over a wide potential window and does not typically show any redox peaks in standard cyclic voltammetry experiments.

A representative, hypothetical cyclic voltammogram for a solution containing 3-Iodo-1-methylpyridin-1-ium and iodide ions is described in the table below.

| Process | Approximate Potential (vs. Fc/Fc+) | Description |

| Iodide Oxidation I | Positive Potential | Oxidation of iodide (I⁻) to triiodide (I₃⁻) |

| Iodide Oxidation II | More Positive Potential | Oxidation of triiodide (I₃⁻) to iodine (I₂) |

| Pyridinium Reduction | ~ -1.4 V | Reduction of the 3-Iodo-1-methylpyridin-1-ium cation |

Oxidation and Reduction Mechanisms

Reduction Mechanism:

The reduction of the 3-Iodo-1-methylpyridin-1-ium cation involves the transfer of an electron to the pyridinium ring, forming a neutral radical species. This process is a key step in various synthetic applications, such as in deamination reactions where the pyridinium group acts as a leaving group upon reduction. The electron-withdrawing iodine atom at the 3-position of the pyridine ring is expected to make the cation more susceptible to reduction compared to an unsubstituted N-methylpyridinium cation. The reduction is generally an irreversible process, as the resulting radical can undergo further reactions, such as dimerization or C-N bond cleavage, depending on the reaction conditions.

Oxidation Mechanism:

The oxidation processes observed in solutions containing 3-Iodo-1-methylpyridin-1-ium perchlorate are primarily attributed to the iodide anion. The oxidation occurs in two sequential one-electron steps:

3I⁻ → I₃⁻ + 2e⁻

2I₃⁻ → 3I₂ + 2e⁻

The first oxidation wave corresponds to the formation of the triiodide ion from iodide. The second, more positive wave, corresponds to the oxidation of the triiodide ion to molecular iodine. The electrochemical behavior of the iodide/triiodide redox couple is of significant interest, particularly in the context of dye-sensitized solar cells where it serves as a crucial redox mediator. nih.gov

The perchlorate anion (ClO₄⁻) is a very weak oxidizing agent and is highly stable. Its reduction is thermodynamically unfavorable under normal electrochemical conditions, requiring a very negative potential that is typically outside the solvent window. Therefore, it does not participate in the redox mechanisms observed in typical cyclic voltammetry studies of 3-Iodo-1-methylpyridin-1-ium perchlorate.

Q & A

Q. What are the critical safety protocols for handling 3-Iodo-1-methylpyridin-1-ium perchlorate in laboratory settings?

- Methodological Answer : Due to the perchlorate group’s explosive potential, strict safety measures are essential. Researchers must:

- Use blast shields and personal protective equipment (PPE) during synthesis or handling.

- Store the compound in non-metallic, airtight containers away from reducing agents.

- Follow institutional Chemical Hygiene Plans, including mandatory safety exams (e.g., 100% score on lab safety tests) before experimental work .

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of 3-Iodo-1-methylpyridin-1-ium perchlorate?

- Methodological Answer : DoE minimizes experimental iterations by systematically varying parameters (e.g., temperature, stoichiometry, solvent polarity). For example:

- Factors : Reaction time (12–24 hrs), iodine source equivalents (1.0–1.5), solvent (acetonitrile vs. DMF).

- Responses : Yield, purity (HPLC), crystallinity (XRD).

- Use fractional factorial designs to identify dominant variables and central composite designs for optimization . Computational tools (e.g., ICReDD’s reaction path search) can further narrow experimental conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns (e.g., iodopyridinium proton shifts at δ 8.5–9.0 ppm).

- XRD : Resolve crystal packing and counterion interactions. For example, a triclinic system (space group P1) with unit cell parameters a = 6.8667 Å, b = 7.5196 Å, c = 10.0908 Å, as seen in analogous perchlorate salts .

- IR : Identify perchlorate vibrational modes (e.g., Cl-O stretch at ~1100 cm⁻¹).

Advanced Research Questions

Q. How can quantum chemical calculations predict reaction pathways involving 3-Iodo-1-methylpyridin-1-ium perchlorate?

- Methodological Answer :

- Use density functional theory (DFT) to model iodination mechanisms (e.g., electrophilic substitution at the pyridinium ring).

- Simulate transition states (e.g., activation barriers for iodide displacement) using software like Gaussian or ORCA.

- Validate computational results with kinetic studies (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What strategies resolve contradictions in reactivity data for this compound under varying solvent conditions?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF vs. hydrated).

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate solvent polarity’s effect on reaction yield.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation in real time .

Q. How does crystallographic data inform the structural basis of this compound’s reactivity?

- Methodological Answer :

- Analyze XRD-derived metrics (e.g., bond lengths, torsion angles) to identify steric or electronic influences. For example:

| Parameter | Value (Å/°) | Relevance |

|---|---|---|

| C-I Bond Length | 2.10 | Indicates potential for nucleophilic substitution |

| Pyridinium Ring Planarity | <0.05 Å deviation | Affects π-π stacking in catalytic applications |

- Compare with computational models (e.g., Hirshfeld surface analysis) to predict solid-state behavior .

Q. What integrative approaches combine experimental and computational data for reactor design?

- Methodological Answer :

- Hybrid Workflow :

Use computational fluid dynamics (CFD) to simulate mixing efficiency in batch reactors.

Validate with tracer experiments (e.g., residence time distribution studies).

Optimize reactor geometry (e.g., baffle placement) to enhance yield in scaled-up syntheses .

Data Presentation Guidelines

- Crystallographic Reports : Include tables for unit cell parameters, atomic coordinates, and displacement factors (e.g., C6H9ClN2O7 in ).

- Reaction Optimization : Tabulate DoE factors, responses, and ANOVA results to highlight significant variables.

- Safety Documentation : Reference institutional protocols (e.g., Chemical Hygiene Plans) and hazard-specific mitigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.